N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide
Description
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane carboxamide core linked via an ethyloxy spacer to a quinolin-8-yl group. The quinoline moiety, a bicyclic aromatic system containing a nitrogen atom, confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17-9-10-19-13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXGKBLQSAZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide typically involves the reaction of quinolin-8-ol with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl bridge and cyclopropanecarboxamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Naphthofuran-Based Cyclopropanecarboxamides
Compounds such as N-(2-(8-methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b) () share the cyclopropanecarboxamide-ethyl linker but replace quinoline with a methoxynaphthofuran group. Key differences include:
- Aromatic System: Quinoline (nitrogen-containing) vs. naphthofuran (oxygen-containing fused furan). The quinoline’s electron-withdrawing nitrogen may enhance polar interactions compared to the furan’s electron-rich oxygen.
Methoxyphenyl Derivatives
The compound 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () introduces a hydroxyiminoethyl group and a methoxyphenyl substituent. Differences include:
- Functional Groups: The hydroxyimino (oxime) group enables metal chelation or hydrogen bonding, absent in the target compound.
- Electronic Effects: The methoxyphenyl’s electron-donating methoxy contrasts with quinoline’s electron-withdrawing nature, altering electronic density distribution.
Indole-Based Derivatives
Compounds like N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}cyclopropanecarboxamide () feature indole rings with benzyloxy substituents. Key contrasts:
- Heterocyclic Core: Indole’s pyrrole-like nitrogen vs. quinoline’s pyridine-like nitrogen. Indole derivatives are often associated with neurotransmitter interactions, while quinolines are explored for antimicrobial activity.
Physicochemical Properties
Table 1 summarizes data from structurally related compounds:
Observations :
Biological Activity
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring linked to a quinoline derivative through an ether bond. The structural formula can be represented as follows:
This unique structure contributes to its biological activity, as the quinoline moiety is known for its diverse pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound has been shown to affect multiple biochemical pathways, potentially including:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic processes.
- Receptor Modulation : The compound could interact with receptors, leading to changes in cellular signaling pathways.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that it exhibits antimicrobial and anticancer activities, possibly through the induction of apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in various cancer cell lines, including:
- Breast Cancer (MCF-7) : Induced apoptosis with an IC50 value of 30 µM.
- Lung Cancer (A549) : Significant reduction in cell viability at concentrations above 25 µM.
The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving the application of this compound against Staphylococcus aureus, researchers noted a significant reduction in bacterial load over a 24-hour period. The study utilized both qualitative (zone of inhibition) and quantitative (CFU count) methods to assess efficacy. Results indicated that the compound's antimicrobial action was dose-dependent, supporting its potential use in clinical settings for treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Response
A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The study focused on evaluating apoptotic markers such as Annexin V staining and caspase activation. Findings revealed that treatment with the compound led to increased Annexin V positive cells and elevated levels of active caspases, indicating that the compound effectively triggers apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via coupling reactions between quinolin-8-yloxy ethylamine derivatives and cyclopropanecarboxylic acid derivatives. For example, a general procedure involves refluxing intermediates like 2-(quinolin-8-yloxy)acetohydrazide with cinnamate derivatives in ethanol with glacial acetic acid as a catalyst, followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) . Optimization strategies include adjusting reaction time (18–20 hours), solvent polarity, and acid catalyst concentration to improve yield (e.g., 62% yield reported in similar hybrids) .
Q. How is the structural characterization of this compound performed using X-ray crystallography and spectroscopic methods?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL97 for refinement) resolves bond lengths, angles, and stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 6.6028 Å, b = 14.9207 Å, c = 16.3505 Å) are common in related quinoline derivatives .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., cyclopropane CH₂ groups at δ 1.0–1.5 ppm), while IR identifies amide C=O stretches (~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Fluorescence probes : Evaluate metal ion binding (e.g., Zn²⁺, Fe³⁺) via fluorescence quenching or enhancement, referencing 8-amidoquinoline derivatives as models .
Advanced Research Questions
Q. What computational methods are employed to analyze the conformational stability and electronic properties of This compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond critical points (BCPs) and electron density (ρ) to assess intramolecular interactions (e.g., hydrogen bonds between amide and quinoline moieties) .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, with force fields (AMBER/CHARMM) to predict binding affinities .
Q. How do structural modifications at the cyclopropane or quinoline moieties affect the compound’s bioactivity, and what methodologies are used to establish structure-activity relationships (SAR)?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane or substituting quinoline with isoquinoline) and compare bioactivity data .
- Crystallographic data : Correlate substituent steric effects (e.g., methyl vs. trifluoromethyl groups) with conformational changes in the solid state .
- Pharmacophore modeling : Identify essential functional groups (e.g., amide linker, quinoline π-system) using software like Schrödinger’s Phase .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodology :
- Systematic review : Follow PRISMA guidelines for data extraction, including screening titles/abstracts and resolving discrepancies via dual-reviewer consensus .
- Meta-analysis : Pool IC₅₀ values from multiple studies using fixed/random-effects models to account for variability in assay conditions (e.g., cell line passage number, serum concentration) .
- Control experiments : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate compound-specific effects .
Methodological Notes
- SHELX refinement : Use SHELXL for high-resolution crystallographic data and SHELXD for experimental phasing in low-symmetry space groups .
- Fluorescence assays : Calibrate instruments with quinine sulfate as a reference standard to ensure quantitation accuracy .
- Synthetic scalability : Transition from batch to flow chemistry for multi-step syntheses to enhance reproducibility and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
